(-)-Carveol

Beschreibung

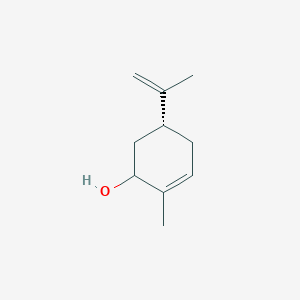

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVONGHXFVOKBV-YHMJZVADSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369111 | |

| Record name | R-(-)-Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308363-12-4 | |

| Record name | R-(-)-Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Advanced Isolation Methodologies

Chromatographic Strategies for Enantiomeric Resolution from Natural Matrices

Chiral Gas Chromatography (GC) Applications

Chiral Gas Chromatography (GC) is a powerful technique for the enantioselective analysis of volatile compounds such as terpenoids found in essential oils. currentsci.com The method utilizes capillary columns coated with a chiral stationary phase (CSP), most commonly based on modified cyclodextrins. gcms.czmdpi.com These CSPs form transient diastereomeric complexes with the enantiomers, leading to different retention times and thus enabling their separation. sigmaaldrich.com

In the analysis of essential oils from sources like spearmint, chiral GC can effectively separate (-)-carveol from its enantiomer and other chiral components. chemrxiv.orged.gov For instance, studies on the extraction of carvone (B1668592) from spearmint and caraway seeds have used chiral GC to analyze the resulting essential oils, which also contain carveol (B46549). chemrxiv.orgacs.orgresearchgate.net The identification of specific enantiomers is typically confirmed by comparing their retention times with those of pure standards. chemrxiv.org

Modified β-cyclodextrin derivatives are frequently employed as CSPs for this purpose. Columns such as β-DEX™ 225, which is based on a permethylated β-cyclodextrin, have been successfully used to separate the components of spearmint and caraway extracts, including limonene (B3431351), carvone, and carveol. chemrxiv.orged.govresearchgate.net Other specialized cyclodextrin-based phases, like heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin and octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-CD, have also been developed for the enantioselective analysis of monoterpenes. researchgate.net

| Chiral Stationary Phase (CSP) | Application Example | Typical GC Conditions |

|---|---|---|

| β-DEX™ 225 | Separation of carvone and carveol enantiomers in spearmint and caraway extracts. chemrxiv.orged.gov | Temperature Program: Initial temp 50°C, ramp to 220°C. mdpi.com Carrier Gas: Helium. currentsci.commdpi.com |

| Heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin | Determination of the absolute configuration of α-pinene, limonene, and carvone. researchgate.net | Temperature Program: 35°C for 15 min, then ramp to 180°C at 3°C/min. researchgate.net |

| Octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-CD (Lipodex-E) | Separation of dihydrocarvone (B1202640) stereoisomers. researchgate.net | Carrier Gas: Hydrogen. researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is another cornerstone method for the separation of enantiomers, including non-volatile or thermally labile compounds. csfarmacie.czresearchgate.net The principle relies on the differential interaction between the enantiomers and a chiral selector immobilized on the stationary phase. chiralpedia.com This technique is widely applied in the pharmaceutical and chemical industries for both analytical determination of enantiomeric purity and for preparative isolation of pure enantiomers. merckmillipore.com

A variety of CSPs are commercially available, with polysaccharide-based and cyclodextrin-based phases being among the most versatile and widely used. chiralpedia.comphenomenex.comnih.gov

Polysaccharide-based CSPs: These are derived from cellulose (B213188) and amylose (B160209), which are modified with derivatives like phenylcarbamates. chiralpedia.comnih.gov The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and π-π interactions within the chiral grooves of the polysaccharide structure. Immobilized polysaccharide phases offer enhanced robustness and compatibility with a broader range of solvents compared to coated phases. phenomenex.com

Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selector. merckmillipore.com The hydrophobic cavity of the cyclodextrin (B1172386) can include the guest molecule (or a part of it), while interactions with the hydroxyl groups on the rim of the cyclodextrin contribute to chiral recognition. sigmaaldrich.comchromatographyonline.com ChiraDex® is an example of a β-cyclodextrin-based CSP suitable for separating a wide range of chiral compounds, often using simple reversed-phase eluents. merckmillipore.com

For a chiral alcohol like this compound, both polysaccharide and cyclodextrin-based CSPs would be suitable candidates for separation. The choice of the specific CSP and mobile phase conditions (normal-phase, reversed-phase, or polar organic mode) is crucial for achieving optimal separation and is often determined through a screening process. phenomenex.comnih.gov

| CSP Type | Chiral Selector | Principle | Suitability for this compound |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., phenylcarbamates). chiralpedia.com | Forms diastereomeric complexes through hydrogen bonds, π-π interactions, and steric hindrance. sigmaaldrich.comphenomenex.com | Highly suitable for chiral alcohols and other terpenes due to their broad enantioselectivity. phenomenex.com |

| Cyclodextrin-based | β-cyclodextrin or its derivatives. merckmillipore.com | Inclusion complex formation within the hydrophobic cavity and interactions with functional groups on the rim. chromatographyonline.com | Effective for separating cyclic compounds and alcohols like carveol. merckmillipore.com |

| Glycopeptide Antibiotic-based | Vancomycin, Teicoplanin. sigmaaldrich.comnih.gov | Complex mechanism involving multiple interaction sites (ionic, hydrogen bonding, inclusion). sigmaaldrich.com | Can separate a wide range of compounds, including amino alcohols. nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms

De Novo Biosynthesis from Common Precursors in Plants

The construction of (-)-Carveol begins with fundamental building blocks common to all monoterpenes, highlighting the efficiency and modularity of plant metabolic networks.

Geranyl Diphosphate (B83284) as a Universal Monoterpene Precursor

All monoterpenes, including this compound, originate from the C10 compound geranyl diphosphate (GPP). nih.gov GPP is synthesized in the plastids of plant cells through the condensation of two five-carbon units: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govpnas.org This crucial reaction is catalyzed by GPP synthase (GPPS). nih.govpnas.org While GPP is the widely accepted precursor for the vast majority of monoterpenes, it is worth noting that in some specific cases, such as in tomato trichomes, the cis-isomer neryl diphosphate (NPP) can also serve as a substrate for monoterpene synthases. pnas.org The formation of GPP represents a critical metabolic branch point, directing carbon flux towards the biosynthesis of a diverse array of monoterpenoid natural products. nih.gov

Role of Limonene (B3431351) in Carveol (B46549) Biogenesis

The biosynthesis of this compound proceeds through the cyclic monoterpene (-)-limonene (B1674923). researchgate.netnih.gov In spearmint (Mentha spicata), GPP is first cyclized to form (-)-limonene. nih.govresearchgate.net This foundational step sets the specific carbon skeleton and initial stereochemistry for the subsequent transformations that lead to this compound. nih.gov The pathway then diverges, with (-)-limonene acting as the direct substrate for the next enzymatic reaction, a critical hydroxylation step that introduces the characteristic hydroxyl group of carveol. researchgate.netnih.govnih.gov This conversion of limonene to carveol is a key regulatory point in determining the final composition of the essential oil. nih.govoup.com

Key Enzymatic Transformations in this compound Biosynthesis

The conversion of (-)-limonene to this compound and its subsequent oxidation is orchestrated by a set of highly specific enzymes that dictate the final chemical identity of the molecule.

Limonene Hydroxylases (e.g., Cytochrome P450 Limonene-6-hydroxylase)

The introduction of a hydroxyl group onto the limonene ring is a pivotal step catalyzed by a specific type of enzyme known as a limonene hydroxylase. nih.govscielo.br In spearmint, this reaction is performed by (-)-limonene-6-hydroxylase, a cytochrome P450-dependent monooxygenase (CYP71D18). scielo.brnih.gov This enzyme facilitates the regiospecific hydroxylation of (-)-limonene at the C6 position to produce (-)-trans-carveol (B1215196). scielo.brnih.gov The activity of this microsomal enzyme requires a partnership with a cytochrome P450 reductase (CPR) for the transfer of electrons. d-nb.info The expression and activity of limonene-6-hydroxylase are critical in directing the metabolic flow from limonene towards the production of carveol and its derivatives. nih.govoup.com

Carveol Dehydrogenase (e.g., (-)-trans-Carveol:NADP+ Oxidoreductase)

Following its formation, (-)-trans-carveol can be further oxidized to (-)-carvone (B1668593) by the enzyme carveol dehydrogenase (CDH). researchgate.netwikipedia.org This enzyme, systematically named (-)-trans-carveol:NADP+ oxidoreductase, catalyzes the conversion of the hydroxyl group of carveol into a ketone, using NADP+ as a cofactor. wikipedia.orggenome.jp In some organisms, like Rhodococcus erythropolis, multiple carveol dehydrogenases exist, exhibiting different cofactor dependencies (NAD+ or DCPIP). wur.nl This enzymatic step is crucial in the biosynthesis of carvone (B1668592), a commercially important flavor and fragrance compound. researchgate.netwur.nl

Stereospecificity and Regioselectivity of Biosynthetic Enzymes

The biosynthesis of this compound is a testament to the high degree of precision exhibited by the enzymes involved. Regioselectivity is clearly demonstrated by the limonene hydroxylases. For instance, in spearmint, the hydroxylation occurs specifically at the C6 position of the limonene ring to yield (-)-trans-carveol, while in peppermint, a different but closely related P450 enzyme catalyzes hydroxylation at the C3 position. scielo.brnih.gov This strict control over the position of the chemical modification is fundamental to the distinct aromatic profiles of these plants. redalyc.org

Stereospecificity , the preference for a particular stereoisomer as a substrate or the formation of a specific stereoisomer as a product, is also a hallmark of this pathway. wvu.edu The enzymes in the this compound biosynthetic pathway are tailored to act on specific enantiomers. For example, the pathway in spearmint begins with (-)-limonene. nih.gov The subsequent hydroxylation and dehydrogenation steps maintain and build upon this initial stereochemistry. nih.gov For instance, studies on carveol dehydrogenase from Rhodococcus erythropolis have shown that it stereoselectively converts the (6S)-carveol stereoisomers at a much higher rate than the (6R)-stereoisomers. wur.nl This high level of regio- and stereochemical control ensures the production of the specific this compound isomer, which contributes to the characteristic spearmint aroma.

Microbial Biotransformation of Related Monoterpenes to Carveol

The microbial transformation of readily available monoterpenes like limonene and carvone presents a promising biotechnological route for the production of valuable compounds such as this compound. Various microorganisms have been identified for their capacity to perform these specific bioconversions.

Bioconversion of Limonene and Carvone by Microorganisms (e.g., Rhodococcus erythropolis, Pseudomonas putida, Streptomyces, Nocardia, Euglena gracilis)

Several microbial species are capable of hydroxylating limonene at specific positions to yield carveol or metabolizing carveol itself. The regiospecificity of this hydroxylation is a key factor in determining the product profile.

Rhodococcus species have demonstrated significant capabilities in monoterpene biotransformation. For instance, Rhodococcus erythropolis DCL14 can metabolize both limonene and carveol. researchgate.netnih.gov This strain utilizes a degradation pathway that can involve carveol as an intermediate. nih.gov Rhodococcus opacus PWD4, a toluene-degrading strain, has been shown to hydroxylate D-limonene specifically at the 6-position to produce enantiomerically pure (+)-trans-carveol. researchgate.net Another related strain, Rhodococcus globerulus, can further oxidize the produced trans-carveol to carvone. google.com

While some Pseudomonas species, such as Pseudomonas putida, have been studied for limonene biotransformation, their activity is not always directed towards carveol production. scribd.comcore.ac.uk For example, P. putida GPo1, a well-known alkane degrader, was found to be incapable of hydroxylating limonene to carveol, instead acting on other positions. core.ac.uk However, other research has noted the biotransformation of limonene by Pseudomonas putida. scribd.com

Fungi have also been explored for these reactions. For example, Penicillium digitatum converts limonene into a mixture of products, including cis- and trans-carveol and carvone. core.ac.uk The filamentous fungus Aspergillus cellulosae M-77 also produces a variety of oxidized products from limonene, including cis-carveol. core.ac.uk

The following table summarizes the bioconversion activities of various microorganisms on limonene and related substrates.

| Microorganism | Substrate | Key Products | Reference |

| Rhodococcus opacus PWD4 | D-Limonene | (+)-trans-Carveol, (+)-Carvone | researchgate.net |

| Rhodococcus erythropolis DCL14 | Limonene, Carveol | Limonene-1,2-epoxide, Limonene-1,2-diol, Carvone | researchgate.netnih.gov |

| Rhodococcus globerulus PWD8 | D-Limonene | trans-Carveol, (+)-Carvone | google.com |

| Penicillium digitatum | Limonene | cis- and trans-Carveol, Carvone | core.ac.uk |

| Aspergillus cellulosae M-77 | Limonene | cis-Carveol, Isopiperitenol, Perillyl alcohol | core.ac.uk |

| Solanum aviculare (plant cells) | Limonene | cis- and trans-Carveol, Carvone | core.ac.uk |

Characterization of Microbial Enzymes Involved in Carveol Production

The bioproduction of carveol from limonene is primarily a two-step enzymatic process. The first and often rate-limiting step is the regiospecific hydroxylation of the limonene ring, followed by the action of dehydrogenases.

The key enzymes responsible for the initial conversion are cytochrome P450 monooxygenases (P450s). In spearmint, the enzyme responsible for producing the precursor to (-)-carvone is (-)-limonene-6-hydroxylase (a P450 enzyme), which converts (-)-limonene to (-)-trans-carveol. nih.gov This hydroxylation is a critical step that dictates the final product. core.ac.uknih.gov Some bacterial P450 systems, while capable of acting on limonene, may lack the high regiospecificity seen in plant enzymes, leading to a mixture of products. core.ac.uk However, certain bacterial enzymes, such as those in Rhodococcus opacus PWD4 induced by toluene (B28343), show exclusive hydroxylation at the 6-position. researchgate.net

Following hydroxylation, alcohol dehydrogenases (ADHs) or specifically carveol dehydrogenases (CDHs) catalyze the oxidation of carveol to carvone. researchgate.net In Rhodococcus erythropolis DCL14, a carveol dehydrogenase has been identified that oxidizes carveol isomers to their corresponding carvone enantiomers. researchgate.netnih.gov This CDH activity is NAD-dependent when the cells are grown on limonene. researchgate.net The dehydrogenase from spearmint that converts (-)-trans-carveol to (-)-carvone has been cloned and characterized, showing high specificity for the trans-isomer. nih.govresearchgate.net

The table below details some of the key enzymes involved in carveol biosynthesis and conversion.

| Enzyme | Source Organism/System | Function | Cofactor | Reference |

| (-)-Limonene-6-hydroxylase | Mentha spicata (Spearmint) | Converts (-)-limonene to (-)-trans-carveol | NADPH (via CPR) | nih.govmdpi.com |

| Toluene-induced oxygenase | Rhodococcus opacus PWD4 | Converts D-limonene to (+)-trans-carveol | Not specified | researchgate.net |

| (-)-trans-Carveol Dehydrogenase (CDH) | Mentha spicata (Spearmint) | Oxidizes (-)-trans-carveol to (-)-carvone | NAD+ | nih.govresearchgate.net |

| Carveol Dehydrogenase (CDH) | Rhodococcus erythropolis DCL14 | Oxidizes carveol isomers to carvone enantiomers | NAD+ | researchgate.netnih.gov |

Optimization of Microbial Culture Conditions for Enhanced Bioproduction

To make microbial biotransformation a viable industrial process, optimizing culture conditions is essential to maximize product yield and productivity. frontiersin.org Key parameters that influence the efficiency of carveol production include nutrient composition, pH, temperature, aeration, agitation, and substrate concentration. frontiersin.orgnih.gov

The choice of carbon and nitrogen sources in the fermentation medium is fundamental. frontiersin.org For some strains like Rhodococcus opacus PWD4, growth on a specific carbon source like toluene is necessary to induce the enzymes required for limonene hydroxylation. researchgate.net In contrast, glucose-grown cells of the same strain showed no carveol formation. researchgate.net

Physical parameters such as temperature and pH directly affect microbial growth and enzyme activity. mdpi.comscialert.net For most biotransformations, maintaining an optimal temperature, often around 30-37°C, and a specific pH, typically near neutral, is crucial for enzyme stability and catalytic efficiency. nih.govscialert.net For example, optimizing the bioconversion of glycerol (B35011) by Klebsiella pneumoniae showed a peak production at 37°C. mdpi.com

Agitation and aeration are critical, especially for oxygenase-catalyzed reactions like limonene hydroxylation. researchgate.netresearchgate.net Adequate oxygen supply is necessary for the function of cytochrome P450 enzymes. Furthermore, since monoterpenes like limonene have low water solubility and can be toxic to microorganisms at high concentrations, a two-phase fermentation system (aqueous-organic) is often employed. researchgate.netresearchgate.net This allows for a high substrate load in the organic phase while maintaining a low, non-toxic concentration in the aqueous phase where the microbial cells reside. researchgate.net

The following table summarizes key parameters that are often optimized for microbial biotransformations.

| Parameter | Importance | Typical Optimized Range/Condition | Reference |

| Carbon Source | Induces specific enzymes, provides energy for cells | Toluene (for R. opacus), Glucose, Sucrose | researchgate.netscialert.net |

| Temperature | Affects enzyme activity and stability, cell growth | 30-37 °C | nih.govmdpi.comscialert.net |

| pH | Influences enzyme function and nutrient uptake | 6.0-8.0 | nih.govscialert.netresearchgate.net |

| Agitation/Aeration | Ensures oxygen supply for oxygenases, substrate mixing | 150-250 rpm; controlled dissolved oxygen | mdpi.comresearchgate.net |

| Substrate Delivery | Overcomes low solubility and toxicity of limonene | Two-phase aqueous-organic system; gas phase feeding | researchgate.netresearchgate.net |

Molecular Biology and Genetic Engineering of Carveol Biosynthesis Pathways

Advances in molecular biology and metabolic engineering offer powerful tools to overcome the limitations of native microbial systems and enhance the production of specific compounds like this compound. patsnap.com This involves cloning the relevant biosynthetic genes and expressing them in a suitable host, followed by optimizing the metabolic network of the host organism.

Gene Cloning and Expression of Carveol Biosynthetic Enzymes

The genes encoding the key enzymes in the carveol biosynthetic pathway, particularly from mint species, have been successfully cloned and functionally expressed in microbial hosts like Escherichia coli. researchgate.netnih.gov A common strategy involves creating a cDNA library from the plant tissue where the compound is synthesized (e.g., oil glands of spearmint) and then screening for the desired gene. nih.gov

The gene for (-)-limonene-6-hydroxylase, a cytochrome P450 enzyme, has been cloned and requires co-expression with a cytochrome P450 reductase (CPR) for its activity. nih.govmdpi.com Similarly, the gene for (-)-trans-carveol dehydrogenase (CDH) from spearmint was isolated and expressed in E. coli, where it showed the ability to convert (-)-trans-carveol to (-)-carvone. nih.govresearchgate.net This dehydrogenase is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov

Functional expression is often verified through in situ assays where the transformed E. coli cells are incubated with the substrate (e.g., limonene or carveol), and the products are analyzed. nih.govnih.gov This approach has been instrumental in identifying and characterizing the genes for not only carveol biosynthesis but also for other related monoterpene pathways. nih.gov

Metabolic Engineering Approaches for this compound Production

Metabolic engineering aims to rationally modify the metabolism of a host organism, typically E. coli or yeast, to improve the production of a target molecule. mdpi.compatsnap.com For this compound, this involves constructing a synthetic pathway and optimizing the host's native metabolism.

A key strategy is to assemble the entire biosynthetic pathway from a central metabolite to the final product in a microbial host. For carveol production from simple sugars, this requires introducing the genes for geranyl diphosphate synthase (GPPS), (-)-limonene synthase, and (-)-limonene-6-hydroxylase. mdpi.com These enzymes convert precursors from the cell's native isoprenoid pathway (MEP pathway in E. coli) into this compound. google.com

However, simply introducing the pathway is often insufficient due to metabolic bottlenecks. mdpi.com Major challenges include:

Low Precursor Supply: The native MEP pathway in E. coli may not produce enough of the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), to support high-level monoterpene production. mdpi.comgoogle.com Engineering the MEP pathway by overexpressing key enzymes or introducing a heterologous mevalonate (B85504) (MVA) pathway can increase the precursor pool. mdpi.com

Imbalanced Enzyme Expression: The activities of the enzymes in the synthetic pathway must be well-balanced. For example, the P450 hydroxylation step is often the rate-limiting step. researchgate.net Studies have focused on optimizing the relative expression levels of the P450 enzyme, its reductase partner (CPR), and the subsequent dehydrogenase (CDH) to prevent the accumulation of intermediates and maximize the final product yield. nih.gov

Byproduct Formation: Host enzymes can sometimes convert intermediates into undesired byproducts. For instance, in an engineered E. coli strain producing carvone, the formation of dihydrocarveol (B1210190) and dihydrocarvone (B1202640) was observed, indicating off-target activity by native reductases. nih.gov

By addressing these challenges through targeted genetic modifications, researchers have been able to increase the titers of monoterpenes, demonstrating the potential of metabolic engineering for the sustainable production of compounds like this compound. nih.govmdpi.com

Synthetic Strategies and Chemical Derivatization

Chemical Synthesis of (-)-Carveol and Its Stereoisomers

Chemical synthesis routes provide versatile methods for producing this compound, often starting from readily available precursors like (-)-carvone (B1668593) or limonene (B3431351). The choice of method influences the yield and, critically, the stereochemical outcome of the reaction.

The reduction of the carbonyl group in α,β-unsaturated ketones like (-)-carvone is a common strategy to produce the corresponding allylic alcohol, this compound. The stereoselectivity of this transformation—yielding either cis- or trans-carveol—is highly dependent on the reducing agent and reaction conditions.

Cerium(III) chloride heptahydrate-Sodium Borohydride (B1222165) (CeCl₃·7H₂O-NaBH₄) System: This method, known as the Luche reduction, is a highly effective and practical procedure for the chemoselective reduction of the carbonyl group in the presence of an alkene. researchgate.netresearchgate.net When applied to (-)-carvone, the CeCl₃·7H₂O-NaBH₄ system exhibits excellent stereoselectivity, favoring the formation of (-)-cis-carveol (B72456). researchgate.netnih.gov The reaction, typically performed in methanol at moderate temperatures, is noted for its high conversion and yield. researchgate.netnih.gov For instance, reacting (+)-carvone with 1 equivalent of NaBH₄ and 0.5 equivalents of CeCl₃·7H₂O resulted in a 92% isolated yield of (+)-cis-carveol within 30 minutes. nih.gov

Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing the carbonyl group of (-)-carvone. However, its stereoselectivity is different from the Luche reduction, typically leading to a mixture of cis- and trans-carveol isomers, with the trans isomer often being the major product.

Diisobutylaluminium Hydride ((i-Bu)₂AlH): Commonly known as DIBAL-H, this is another reducing agent used for the transformation of (-)-carvone. Its stereoselectivity can be influenced by reaction parameters such as temperature and solvent.

The stereochemical outcome of these reductions is dictated by the direction of hydride attack on the carbonyl carbon. The Luche reduction's high selectivity for the cis isomer is attributed to the coordination of the cerium ion, which directs the hydride attack.

Table 1: Stereoselectivity of (-)-Carvone Reduction with Various Reagents

| Reducing Agent/System | Major Product | Minor Product | Reference |

|---|---|---|---|

| CeCl₃·7H₂O-NaBH₄ | (-)-cis-Carveol | (-)-trans-Carveol (B1215196) | researchgate.net |

| LiAlH₄ | (-)-trans-Carveol | (-)-cis-Carveol | researchgate.net |

This compound can be synthesized through the rearrangement of limonene epoxide. This process typically involves the acid-catalyzed opening of the epoxide ring, followed by an intramolecular rearrangement to form the allylic alcohol. researchgate.netresearchgate.net The reaction can produce a mixture of products, including carveol (B46549), carvone (B1668592), and limonene glycol, depending on the specific catalyst and conditions used. researchgate.netacs.org For example, the synthesis of carvone from limonene often proceeds through limonene monoxide (epoxide), which is then opened to a glycol, dehydrated to carveol, and finally oxidized to carvone. acs.org The direct conversion of limonene epoxide to carveol is a key step in several multi-step syntheses. google.com

The primary monoterpene precursor for this compound is (-)-limonene (B1674923). Biosynthetically, (-)-limonene is converted to (-)-trans-carveol by the enzyme limonene-6-hydroxylase. researchgate.netnih.gov This natural pathway has inspired synthetic approaches. Chemical synthesis can achieve the oxidation of limonene to carveol, although controlling the regioselectivity and stereoselectivity can be challenging, often yielding a mixture of oxidation products. chemicalbook.comgoogle.com For instance, various microbial biocatalysts have been shown to convert D-limonene into (+)-trans-carveol. google.comnih.gov While biosynthesis in organisms like caraway and spearmint proceeds from geranyl diphosphate (B83284) to limonene and then to carveol, laboratory syntheses primarily utilize the more abundant and commercially available monoterpenes like limonene and carvone as starting points. researchgate.netnih.gov

Stereoselective and Enantioselective Synthetic Approaches

Achieving high levels of stereochemical control is crucial for producing specific isomers of carveol. Modern synthetic methods increasingly rely on asymmetric catalysis and the use of natural chiral molecules to guide the stereochemical outcome of reactions.

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.govyoutube.comacs.org This approach leverages the existing stereocenters of the natural precursor to build more complex chiral molecules. Terpenes are a major component of the chiral pool. nih.govsemanticscholar.org

The synthesis of this compound from naturally occurring (-)-carvone is a classic example of chiral pool synthesis. (-)-Carvone, isolated from spearmint oil, possesses a defined stereocenter at the C5 position. When (-)-carvone is reduced to this compound, this existing chiral center directs the stereochemical outcome at the newly formed alcohol center (C2), leading to the diastereomeric products (-)-cis-carveol and (-)-trans-carveol. By selecting the appropriate reducing agent, as discussed in section 4.1.1, one diastereomer can be favored over the other, demonstrating the power of using a chiral precursor to control the synthesis of subsequent stereocenters.

Asymmetric catalysis employs chiral catalysts to create a chiral product from an achiral or prochiral substrate. youtube.comnih.gov In recent years, biocatalysis using enzymes has emerged as a powerful tool for highly selective and environmentally friendly synthesis. mdpi.comyoutube.com

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols. nih.govnih.govresearchgate.net They are particularly useful for the synthesis of carveol isomers. A stereodivergent synthesis strategy, which allows for the selective production of any possible stereoisomer of a product, can be achieved using KREDs. researchgate.netresearchgate.net By starting with either (R)-carvone or (S)-carvone and selecting a KRED with the appropriate stereopreference (either Prelog or anti-Prelog), all four possible stereoisomers of carveol can be synthesized with high diastereomeric excess (up to >99%). researchgate.net This enzymatic approach provides convenient access to each specific stereoisomer, which is a significant challenge for traditional chemical methods. researchgate.net

While ene-reductases (EREDs) are also used in terpenoid synthesis, they primarily catalyze the reduction of carbon-carbon double bonds. nih.govresearchgate.netnih.gov They are often used to convert carvone into dihydrocarvone (B1202640), which can then be further reduced by KREDs to access the eight stereoisomers of dihydrocarveol (B1210190). researchgate.netnih.gov The direct synthesis of carveol isomers, however, relies on the selective reduction of the carbonyl group, making KREDs the key enzymatic tool for this specific transformation. researchgate.net

Chemical Transformations and Synthesis of this compound Derivatives

This compound, with its allylic alcohol functionality and defined stereochemistry, serves as a valuable chiral building block for the synthesis of more complex molecules.

The allylic alcohol moiety in this compound is amenable to various rearrangement reactions, enabling the synthesis of novel structures, including bicyclic systems.

Overman Rearrangement : This powerful rsc.orgrsc.org-sigmatropic rearrangement transforms allylic alcohols into allylic amines with a clean 1,3-transposition of functionality. organic-chemistry.org The reaction proceeds through an intermediate allylic trichloroacetimidate. When applied to a derivative of this compound, this reaction provides a stereoselective route to chiral allylic amines, which are valuable precursors for synthesizing alkaloids and unnatural amino acids. organic-chemistry.orgnrochemistry.com The process is typically initiated by deprotonating the alcohol with a base, followed by addition to trichloroacetonitrile. youtube.com The subsequent rearrangement can be induced thermally or with a metal catalyst (e.g., Pd(II) or Hg(II)) and proceeds through a chair-like transition state, ensuring high diastereoselectivity. nrochemistry.comyoutube.comwikipedia.org

Formation of Bicyclic Structures : this compound and its derivatives can be precursors to bicyclic compounds through intramolecular cyclization reactions. For example, photochemical reactions like the oxa-di-π-methane rearrangement can transform bicyclo[3.2.1]octanoid scaffolds, which can be derived from terpene precursors, into multifunctional cyclopropanes, effectively creating a new bridged ring system. nih.gov While specific examples for intramolecular iodoetherification starting directly from this compound are less common in the reviewed literature, this type of reaction is a general strategy for forming cyclic ethers from unsaturated alcohols, suggesting its potential applicability for creating bicyclic ether structures from carveol derivatives.

The interconversion of this compound with its corresponding ketone, (-)-Carvone, and its saturated analogue, Dihydrocarveol, are fundamental transformations.

Oxidation to Carvone : The oxidation of the secondary allylic alcohol in this compound to the α,β-unsaturated ketone (-)-Carvone is a common and high-yielding reaction. A variety of reagents and catalytic systems can achieve this transformation. Biocatalytic methods, using enzymes like (dihydro)carveol dehydrogenase found in microorganisms such as Rhodococcus erythropolis, provide a green and selective route. nih.gov Chemical methods are also highly effective, employing transition metal catalysts. For example, palladium-based catalysts can facilitate aerobic oxidation, using molecular oxygen as the ultimate oxidant. researchgate.net Other systems, such as those based on molybdenum, have also shown high conversion and selectivity for this oxidation. researchgate.net A patented method describes the oxidation of carveol to carvone with selectivities greater than 98%. google.com

Reduction to Dihydrocarveol : this compound can be reduced to Dihydrocarveol, saturating the endocyclic double bond. More commonly, Dihydrocarveol isomers are prepared by the reduction of Carvone. Biocatalytic approaches using ketoreductases and ene-reductases allow for the stereodivergent synthesis of all eight possible stereoisomers of dihydrocarveol with high diastereomeric excess. researchgate.net This enzymatic approach offers precise control over the stereochemistry of the final product. Chemical hydrogenation methods, for instance using a Pd/Al2O3 catalyst, can also be employed for the selective reduction of carvone to carveol and subsequently to dihydrocarveol. researchgate.net

| Transformation | Reagent/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Oxidation | (Dihydro)carveol dehydrogenase | (-)-Carvone | Biocatalytic, high selectivity | nih.gov |

| Oxidation | Palladium-based catalyst (e.g., PdAc-5) | (-)-Carvone | Aerobic oxidation with O2 | researchgate.net |

| Oxidation | Molybdenum complexes (e.g., MoO2L) | (-)-Carvone | High conversion and selectivity | researchgate.net |

| Reduction (from Carvone) | Ketoreductases/Ene-reductases | Dihydrocarveol isomers | Stereodivergent, access to all 8 stereoisomers | researchgate.net |

| Reduction (from Carvone) | Pd/Al2O3, H2 | Carveol/Dihydrocarveol | Catalytic hydrogenation | researchgate.net |

The chiral scaffold of this compound, and more commonly its oxidized form (-)-Carvone, is a valuable starting material in the total synthesis of complex natural products.

Taxanes : The taxane family of diterpenoids includes the prominent anticancer drug Paclitaxel (Taxol). nih.gov The synthesis of the complex 6-8-6 tricyclic core of taxanes is a significant challenge. nih.gov Synthetic strategies have been developed that utilize terpene-derived starting materials. These routes leverage the inherent chirality and functionality of molecules like carveol to establish the stereocenters required in the final taxane structure. nih.gov A scalable synthesis of the parent taxane, taxadiene, has been achieved, laying the groundwork for accessing more complex members of the family, including Taxol itself. nih.gov

Cannabinoids : this compound and its derivatives serve as key precursors for the enantioselective synthesis of cannabinoids like Cannabidiol (CBD) and its analogues. nih.govgoogle.com Synthetic methods often involve a Lewis acid-mediated reaction between a carveol-derived terpene fragment and a substituted resorcinol. nih.gov For example, a common strategy couples olivetol or its derivatives with a terpene alcohol under acidic conditions. mdpi.com This approach allows for the construction of the complete cannabinoid framework, with the stereochemistry of the terpene precursor directing the stereochemistry of the final product. This strategy is crucial for accessing not only naturally occurring cannabinoids but also their enantiomers and novel derivatives for pharmacological studies. nih.gov

The alkene functionalities in this compound make it a suitable monomer for various polymerization reactions.

Dimerization : Terpenes can undergo dimerization through several mechanisms, including acid- or metal-catalyzed thermal reactions and photochemical processes. diva-portal.org Palladium-catalyzed dimerization of isoprene, the building block of terpenes, is a known method for synthesizing C10 monoterpenes and can be extended to form larger molecules. nih.govmdpi.com Light-driven dimerization of monoterpenes has been explored as a route to renewable C20 hydrocarbons. rsc.orgdiva-portal.org These dimerization reactions can create larger molecules from this compound that can then be used as building blocks for polymers.

Thiol–Ene Step-Growth Polymerization : The thiol-ene reaction is a highly efficient and robust "click" chemistry reaction that proceeds via a radical-mediated step-growth mechanism. nih.govyoutube.com It involves the addition of a thiol across a double bond (an 'ene'). nih.gov The alkene groups in this compound are suitable substrates for this reaction. By reacting this compound with multifunctional thiols, cross-linked poly(thioether) networks can be formed. researchgate.net This photopolymerization is often initiated by UV light, proceeds rapidly under mild conditions, and is not significantly inhibited by oxygen, making it a versatile method for creating functional polymers from this bio-based monomer. nih.gov

Advanced Analytical Characterization and Spectroscopic Investigations

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like (-)-Carveol. akjournals.com It is particularly effective for separating components in complex mixtures, such as essential oils, and for determining the presence and relative abundance of this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound by comparing its mass spectrum with reference libraries. akjournals.comnih.gov

The retention time of this compound in a GC system is dependent on the type of column and the temperature program used. For instance, on a non-polar column like DB-5, trans-carveol has shown a Kovats retention index of 1217-1219 under temperature ramp conditions. nist.gov In the analysis of essential oils, GC can distinguish this compound from other structurally similar monoterpenes and their isomers. mdpi.comnih.gov

Key parameters in the GC analysis of this compound include the type of capillary column, the carrier gas (commonly helium or hydrogen), and the temperature gradient. nist.govresearchgate.net For example, a study on the essential oil of Salvia aucheri utilized a GC-MS system to identify its volatile constituents, where camphor (B46023) was a major component alongside others like 1,8-cineole and α-pinene. akjournals.com

Table 1: GC Parameters for Volatile Analysis of Carveol (B46549)

| Parameter | Description | Common Conditions | Reference |

|---|---|---|---|

| Column Type | The stationary phase used for separation. | Non-polar (e.g., DB-5, HP-5MS) or polar (e.g., DB-Wax). nist.govnist.gov | nist.govnist.gov |

| Carrier Gas | The mobile phase that carries the sample through the column. | Helium (He) or Hydrogen (H₂). nist.govresearchgate.net | nist.govresearchgate.net |

| Temperature Program | The temperature gradient applied to the column during analysis. | Typically starts at a lower temperature (e.g., 50-60 °C) and ramps up to a higher temperature (e.g., 220-280 °C). nist.gov | nist.gov |

| Detector | The device used to detect the eluted compounds. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). akjournals.comgoogle.com | akjournals.comgoogle.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound. uran.ua Unlike GC, HPLC is suitable for non-volatile or thermally labile compounds, although carveol itself is volatile. nih.gov The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org

For this compound, reverse-phase HPLC (RP-HPLC) is a commonly used method. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. A typical mobile phase for analyzing carveol consists of a mixture of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The use of a UV detector allows for the quantification of the compound by measuring its absorbance at a specific wavelength. google.com

HPLC is also instrumental in monitoring the production of carveol in biotechnological processes. For example, it has been used to analyze the biotransformation of D-limonene into trans-carveol by bacterial strains. google.com The development of robust HPLC methods is crucial for ensuring the quality and consistency of products containing this compound. nih.gov

Table 2: HPLC Conditions for Quantitative Analysis of Carveol

| Parameter | Description | Typical Conditions | Reference |

|---|---|---|---|

| Column | The stationary phase for separation. | Reverse-phase C18 column. sielc.com | sielc.com |

| Mobile Phase | The solvent system that moves the sample through the column. | Acetonitrile (MeCN) and water, often with an acidifier like phosphoric acid or formic acid. sielc.com | sielc.com |

| Detection | The method used to detect and quantify the analyte. | UV detector. google.com | google.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically around 1.0 mL/min. researchgate.net | researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions involving this compound. mathnet.ruwikipedia.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. wsu.eduumass.edu

In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, usually silica (B1680970) gel. wikipedia.org The plate is then developed in a chamber containing a suitable mobile phase (eluent). umass.edu The separation of components is based on their polarity; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. wpmucdn.com For monoterpenes like carveol, a common solvent system is a mixture of hexanes and ethyl acetate (B1210297). chegg.com

By comparing the spots of the reaction mixture with those of the starting material and expected product, one can determine if the reaction is complete. rochester.edu Visualization of the spots is often achieved using a UV lamp (if the compounds are UV-active) or by staining the plate with a chemical reagent such as potassium permanganate (B83412) or iodine vapors. rochester.eduiitg.ac.in

Table 3: TLC in Reaction Monitoring of this compound

| Parameter | Description | Common Practice | Reference |

|---|---|---|---|

| Stationary Phase | The adsorbent material on the TLC plate. | Silica gel 60 F254. wsu.edu | wsu.edu |

| Mobile Phase (Eluent) | The solvent system used for development. | A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate). chegg.comresearchgate.net | chegg.comresearchgate.net |

| Visualization | Method to see the separated spots. | UV light (254 nm) or chemical stains (e.g., potassium permanganate, iodine). rochester.edu | rochester.edu |

| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Depends on the specific compound and eluent system. For example, in a particular system, the Rf for carbamazepine (B1668303) was 0.25. researchgate.net A good separation aims for Rf values between 0.2 and 0.8. sigmaaldrich.com | researchgate.netsigmaaldrich.com |

Enantiomeric Purity Determination Methods

Determining the enantiomeric purity of this compound is essential, as the biological and sensory properties of its enantiomers can differ significantly. Chiral chromatography is the primary method for separating and quantifying enantiomers. mdpi.com

Chiral Gas Chromatography (GC) is a widely used technique for the enantiomeric separation of volatile compounds like carveol. researchgate.netpan.olsztyn.plresearchgate.net This method employs a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with the two enantiomers, leading to their separation. researchgate.netgcms.cz For example, a study demonstrated the separation of carvone (B1668592) enantiomers using a cyclodextrin-based chiral stationary phase. researchgate.net The ability to resolve enantiomers allows for the accurate determination of the enantiomeric excess (ee) of this compound in a sample.

Chiral High-Performance Liquid Chromatography (HPLC) can also be used for enantiomeric purity determination. google.com Similar to chiral GC, this technique uses a chiral stationary phase in the column. Normal-phase HPLC with a mobile phase like n-hexane, isopropanol, and ethanol (B145695) has been shown to be effective for separating chiral isomers. google.com

These methods are critical in fields such as flavor and fragrance chemistry, where the specific chirality of a molecule dictates its characteristic scent and taste. acs.org

Table 4: Methods for Enantiomeric Purity Determination of this compound

| Technique | Principle | Typical Stationary Phase | Reference |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase in a gas-liquid chromatography system. | Derivatized cyclodextrins (e.g., heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin). researchgate.net | researchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers based on their differential interaction with a chiral stationary phase in a liquid chromatography system. | Cellulose (B213188) or amylose (B160209) derivatives coated on silica gel. google.com | google.com |

Biological Activities and Mechanistic Studies Non Clinical

In Vitro Mechanistic Investigations at Cellular and Molecular Levels

(-)-Carveol demonstrates significant antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govfrontiersin.orgfrontiersin.org Nrf2 is a master regulator of the cellular antioxidant response, and its activation by this compound leads to the transcription of various downstream antioxidant and cytoprotective genes. nih.govfrontiersin.org

Studies have shown that this compound treatment upregulates the expression of the Nrf2 gene and enhances the nuclear translocation of the Nrf2 protein. nih.govzu.ac.ae This activation subsequently boosts the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH). frontiersin.org In models of acetaminophen-induced hepatotoxicity, this compound was found to increase the gene and protein expression of Nrf2 and HO-1. nih.govfrontiersin.org This effect was confirmed when an Nrf2 inhibitor, all-trans retinoic acid (ATRA), was used, which abrogated the protective effects of this compound and exaggerated toxicity. nih.govfrontiersin.org The activation of the Nrf2 pathway by this compound helps counteract oxidative stress by eradicating reactive oxygen species (ROS) and protecting cells from inflammation and apoptosis. nih.govfrontiersin.org

In models of pentylenetetrazole-induced seizures, this compound treatment also positively modulated the Nrf2 gene and its downstream target, HO-1. nih.gov Similarly, in depression-like models induced by lipopolysaccharide (LPS), this compound administration promoted the antioxidant Nrf2 gene and protein, which is crucial for regulating the downstream antioxidant and anti-inflammatory pathways. nih.gov The mechanism may involve the modulation of Nrf2 regulatory kinases, such as protein kinase C (PKC) and glycogen (B147801) synthase kinase-3β (GSK-3β). mdpi.com

This compound exhibits myorelaxant, specifically vasorelaxant, properties by modulating the activity of ion channels in smooth muscle cells. researchgate.netnih.gov Studies on isolated human umbilical arteries (HUAs) have demonstrated that this compound induces significant relaxation in tissues pre-contracted with potassium chloride (KCl) and 5-hydroxytryptamine (5-HT). nih.govnih.gov

The primary mechanism involves the modulation of both calcium (Ca²⁺) and potassium (K⁺) channels. nih.govnih.gov The vasorelaxant effect of this compound is dependent on its ability to influence Ca²⁺ influx. In a calcium-free medium, the ability of this compound to induce contractions was abolished. nih.govnih.gov Further investigation revealed an inhibitory effect on L-type voltage-operated calcium channels (VOCCs), similar to the action of nifedipine. mdpi.com

The involvement of potassium channels is also crucial. researchgate.netnih.gov The vasorelaxant effect of this compound was significantly reduced in the presence of tetraethylammonium (B1195904) (TEA), a known inhibitor of large-conductance Ca²⁺-activated K⁺ (BKCa) channels. nih.govnih.gov This suggests that the opening of BKCa channels contributes to the myorelaxant activity of this compound, leading to hyperpolarization and subsequent relaxation of the smooth muscle. nih.gov

Table 1: Myorelaxant Effect of this compound on Human Umbilical Arteries (HUAs)

| Inducing Agent | This compound EC₅₀ (µM) | Observation |

| 5-Hydroxytryptamine (5-HT) | 175.82 ± 4.05 | Significant vasorelaxant effect. nih.govcornell.edu |

| Potassium Chloride (KCl) | 344.25 ± 8.4 | Significant vasorelaxant effect. nih.govcornell.edu |

| 5-HT with TEA | 484.87 ± 6.55 | Reduced vasorelaxant effect, indicating K⁺ channel involvement. nih.govnih.gov |

| TEA: Tetraethylammonium, a potassium channel blocker. |

This compound plays a significant role in mitigating oxidative stress by modulating the activity of key antioxidant enzymes. nih.govresearchgate.net Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. This compound treatment has been shown to enhance the endogenous antioxidant defense system.

In studies investigating its gastroprotective effects, this compound administration led to a significant increase in the levels of superoxide dismutase (SOD) and reduced glutathione (GSH). nih.govresearchgate.net SOD is an enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen or hydrogen peroxide. medchemexpress.com GSH is a critical component of the glutathione peroxidase (GPX) system, which reduces hydrogen peroxide and lipid hydroperoxides. researchgate.net In a model of β-amyloid-peptide-induced memory impairment, inhaled (-)-cis-carveol (B72456) significantly restored the specific activities of SOD and GPX in the rat hippocampus. researchgate.net

Furthermore, in a pentylenetetrazole-induced epilepsy model, carveol (B46549) treatment reversed the reduced levels of innate antioxidants, including SOD, catalase, and glutathione-S-transferase (GST). nih.gov This restoration of antioxidant enzyme activity helps to decrease lipid peroxidation and protect cells from oxidative damage. nih.gov

This compound has been shown to regulate the activity of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govfrontiersin.org The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit.

This compound has been demonstrated to exert cytotoxic effects on cancer cells by interfering with cell cycle progression. scielo.brscielo.br The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer.

Flow cytometry analysis has revealed that this compound can arrest the cell cycle in the S phase in certain tumor cell lines. scielo.brscielo.br The S phase is the period of DNA synthesis, and arresting cells in this phase can prevent them from completing replication, ultimately leading to apoptosis or cell death. This effect on the cell cycle is a key molecular mechanism underlying the observed in vitro antitumor activity of this compound. scielo.brscielo.br This suggests that the compound's cytotoxicity is not merely a general effect but is associated with specific molecular pathways that regulate cell proliferation. scielo.br

In silico molecular docking studies have been employed to predict and rationalize the binding affinity of this compound to various biological targets, providing insight into its multifaceted pharmacological activities. nih.govfrontiersin.orgnih.gov

In the context of its antidiabetic potential, this compound was docked against several key metabolic enzymes. nih.gov The results indicated the best binding score against the sodium-glucose co-transporter (SGLT), followed by other targets. nih.gov

Table 2: Molecular Docking Results of this compound with Antidiabetic Targets

| Protein Target | Abbreviation | Binding Affinity (ACE, Kcal/mol) | Hydrogen Bonds Formed |

| Fructose-1,6-bisphosphatase | FBP1 | -6.6 | 3 (with THR171, SER45, ARG49) |

| Glycogen synthase kinase-3β | GSK-3β | -6.4 | 1 (with ASP200) |

| Phosphoenolpyruvate carboxykinase | PEPCK | -6.5 | 0 |

| Sodium-glucose co-transporter | SGLT | Highest affinity | Data not specified |

| ACE: Autodock Conformational Energy. Data sourced from nih.gov. |

For its anti-inflammatory and antioxidant activities, this compound has been docked with proteins involved in inflammatory and oxidative stress pathways. nih.govfrontiersin.org These studies show that this compound has a binding affinity for the active sites of targets such as cyclooxygenase-2 (COX-2), heme oxygenase-1 (HO-1), interleukin-1 (IL-1), nuclear factor-kappa B (NF-κB), inducible nitric oxide synthase (iNOS), Nrf2, and tumor necrosis factor-alpha (TNF-α). frontiersin.orgresearchgate.netresearchgate.net The interaction with these proteins, as suggested by the docking analyses, supports the in vitro and in vivo findings that this compound modulates inflammatory and antioxidant responses. nih.gov The low energy values and hydrogen bond formations observed in these simulations suggest stable complex formation. nih.gov

In Vivo Non-Human Animal Model Research

Neuroprotective Effects in Animal Models of Cognitive Impairment

(-)-cis-Carveol has demonstrated significant neuroprotective properties in a rat model of Alzheimer's disease induced by β-amyloid-peptide 1-42 (Aβ1-42). nih.govmendeley.comnih.gov Treatment with (-)-cis-carveol at concentrations of 1% and 3% for 21 days led to a notable improvement in memory deficits, as assessed by the Y-maze and radial arm maze tests. nih.govresearchgate.net The cognitive enhancements were accompanied by a reduction in hippocampal oxidative stress, a key pathological feature of Alzheimer's disease. nih.govmendeley.comnih.gov

Biochemical analyses of the hippocampus revealed that (-)-cis-carveol treatment significantly mitigated the oxidative damage caused by Aβ1-42. nih.gov Specifically, it was observed to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX), increase the levels of reduced glutathione (GSH), and decrease the levels of protein carbonyl and malondialdehyde (MDA), which are markers of protein oxidation and lipid peroxidation, respectively. nih.gov Furthermore, (-)-cis-carveol was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning. nih.govresearchgate.net This dual action of reducing oxidative stress and modulating cholinergic function underscores the neuroprotective potential of (-)-cis-carveol. nih.govresearchgate.net

Table 1: Neuroprotective Effects of (-)-cis-Carveol in an Aβ1-42-Induced Rat Model

| Parameter | Effect of Aβ1-42 | Effect of (-)-cis-Carveol Treatment |

| Behavioral | ||

| Spontaneous Alternation (%) | Decreased | Increased |

| Working Memory Errors | Increased | Decreased |

| Reference Memory Errors | Increased | Decreased |

| Biochemical (Hippocampus) | ||

| SOD Activity | Decreased | Increased |

| GPX Activity | Decreased | Increased |

| GSH Levels | Decreased | Increased |

| Protein Carbonyl Levels | Increased | Decreased |

| MDA Levels | Increased | Decreased |

| AChE Activity | - | Inhibited |

Gastroprotective Activity and Associated Mechanisms

This compound has exhibited significant gastroprotective effects in various rodent models of gastric ulcers, including those induced by ethanol (B145695), stress, and nonsteroidal anti-inflammatory drugs (NSAIDs). frontiersin.orgnih.govresearchgate.net The protective action of this compound appears to be multifaceted, involving cytoprotective, antisecretory, and immunoregulatory mechanisms. frontiersin.orgnih.gov

In ethanol-induced gastric ulcer models, pretreatment with this compound significantly reduced the area of ulcerative lesions. frontiersin.orgnih.govresearchgate.net This effect is attributed, in part, to its ability to enhance the gastric mucosal defense system. frontiersin.org this compound treatment has been shown to increase the amount of mucus adhered to the gastric wall, a critical component of the mucosal barrier. frontiersin.orgresearchgate.net Furthermore, the gastroprotective mechanism involves the participation of sulfhydryl groups, nitric oxide (NO), and ATP-sensitive potassium (KATP) channels. frontiersin.orgresearchgate.net

The compound also demonstrates antisecretory activity, as evidenced by a reduction in the volume of gastric secretion in pylorus-ligated rats. frontiersin.orgresearchgate.net However, it did not significantly alter the pH or the concentration of H+ ions in the gastric juice, suggesting its primary antisecretory effect is on volume rather than acidity. frontiersin.org

From an immunoregulatory perspective, this compound modulates the inflammatory response associated with gastric damage. frontiersin.org It has been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), while increasing the level of the anti-inflammatory cytokine interleukin-10 (IL-10). frontiersin.orgresearchgate.net Additionally, this compound reduces the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, and malondialdehyde (MDA) levels, a marker of lipid peroxidation. frontiersin.orgresearchgate.net It also boosts the levels of the antioxidant enzyme superoxide dismutase (SOD) and reduced glutathione (GSH). frontiersin.orgresearchgate.net

Table 2: Gastroprotective Mechanisms of this compound

| Mechanism | Key Findings |

| Cytoprotective | Increased gastric mucus production. frontiersin.orgresearchgate.net Involvement of sulfhydryl groups, nitric oxide, and KATP channels. frontiersin.orgresearchgate.net |

| Antisecretory | Reduced volume of gastric secretion. frontiersin.orgresearchgate.net No significant change in gastric pH or H+ concentration. frontiersin.org |

| Immunoregulatory & Antioxidant | Decreased TNF-α, IL-1β, MPO, and MDA levels. frontiersin.orgresearchgate.net Increased IL-10, SOD, and GSH levels. frontiersin.orgresearchgate.net |

Hepatoprotective Actions

This compound has demonstrated significant hepatoprotective effects against acetaminophen (B1664979) (APAP)-induced liver toxicity in mice. nih.govfrontiersin.orgresearchgate.net The protective mechanism is primarily attributed to its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the endogenous antioxidant response. nih.govfrontiersin.orgnih.gov

In studies with APAP-induced hepatotoxicity, carveol administration significantly mitigated liver damage. nih.gov This was evidenced by the restoration of liver function enzymes and the amelioration of histopathological changes such as sinusoidal dilatation and hepatocyte degeneration. nih.gov Carveol treatment boosted the endogenous antioxidant defense system by increasing the nuclear translocation of Nrf2. nih.govfrontiersin.org This, in turn, upregulates the expression of downstream antioxidant enzymes. frontiersin.orgnih.gov The pivotal role of Nrf2 was confirmed by experiments using an Nrf2 inhibitor, which nullified the protective effects of carveol. nih.govfrontiersin.org

Furthermore, carveol was shown to counteract the APAP-induced depletion of glutathione (GSH) and the reduction in glutathione S-transferase (GST) activity. nih.govfrontiersin.org It also modulated inflammatory pathways by reducing the expression of pro-inflammatory mediators. nih.gov

Table 3: Hepatoprotective Effects of this compound Against Acetaminophen-Induced Toxicity

| Parameter | Effect of Acetaminophen | Effect of Carveol Treatment |

| Biochemical | ||

| Liver Function Enzymes (e.g., ALT, AST) | Increased | Decreased |

| Glutathione (GSH) | Depleted | Restored |

| Glutathione S-Transferase (GST) | Decreased | Increased |

| Molecular | ||

| Nrf2 Nuclear Translocation | - | Increased |

| Pro-inflammatory Mediators | Increased | Decreased |

| Histopathological | ||

| Sinusoidal Dilatation | Present | Ameliorated |

| Hepatocyte Degeneration | Present | Ameliorated |

Antidiabetic and Anti-hyperlipidemic Potential

This compound has shown promising antidiabetic and anti-hyperlipidemic activities in alloxan-induced diabetic rat models. nih.govnih.govfrontiersin.org The administration of carveol resulted in a dose- and time-dependent reduction in blood glucose levels. nih.govnih.gov It also improved oral glucose tolerance in these animals. nih.govnih.gov

Beyond its glycemic control, carveol demonstrated beneficial effects on the lipid profile of diabetic rats. frontiersin.org Treatment with carveol led to a significant decrease in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) levels, while concurrently increasing high-density lipoprotein (HDL) levels. frontiersin.org This indicates a potent anti-hyperlipidemic effect, which is crucial in managing the cardiovascular complications associated with diabetes. frontiersin.org Additionally, carveol was found to attenuate the levels of glycosylated hemoglobin (HbA1c), a marker of long-term glycemic control. nih.govnih.gov The study also highlighted the hepatoprotective effects of carveol in the context of diabetes. nih.govnih.gov

Table 4: Antidiabetic and Anti-hyperlipidemic Effects of this compound

| Parameter | Effect of Alloxan-Induced Diabetes | Effect of Carveol Treatment |

| Glycemic Control | ||

| Blood Glucose | Increased | Decreased |

| Oral Glucose Tolerance | Impaired | Improved |

| Glycosylated Hemoglobin (HbA1c) | Increased | Decreased |

| Lipid Profile | ||

| Total Cholesterol (TC) | Increased | Decreased |

| Triglycerides (TG) | Increased | Decreased |

| Low-Density Lipoprotein (LDL) | Increased | Decreased |

| High-Density Lipoprotein (HDL) | Decreased | Increased |

Chemopreventive Activities in Cancer Models

This compound has been reported to possess chemopreventive activity, particularly against mammary cancer. scielo.br When administered during the initiation phase of carcinogenesis in animal models, carveol demonstrated an ability to inhibit the development of mammary tumors. scielo.br This suggests that this compound may interfere with the early stages of cancer development. Further research is needed to fully elucidate the mechanisms underlying this chemopreventive effect.

Metabolic Pathways in Non Human Biological Systems

Microbial Metabolism of (-)-Carveol and Related Monoterpenes

Microorganisms, particularly bacteria and fungi, have demonstrated the ability to utilize monoterpenes like this compound as a source of carbon and energy. This metabolic capability is crucial for the natural cycling of these organic compounds in the environment.

Degradation Pathways and Intermediates in Bacteria and Fungi

The bacterium Rhodococcus erythropolis DCL14 is a well-studied example of a microorganism capable of assimilating all stereoisomers of carveol (B46549). inchem.orgeuropa.eu In this bacterium, the degradation of (4R)-carveol initiates with its oxidation to (4R)-carvone. inchem.orgeuropa.eu This is followed by a stereospecific reduction to (1R,4R)-dihydrocarvone. inchem.orgeuropa.eu The pathway then proceeds through a series of intermediates, including (4R,7R)-4-isopropenyl-7-methyl-2-oxo-oxepanone, (3R)-6-hydroxy-3-isopropenylheptanoate, and (3R)-3-isopropenyl-6-oxoheptanoate. inchem.orgmdpi.com The degradation pathway for the (4S)-carveol stereoisomer mirrors this process, producing the corresponding opposite stereoisomers of the intermediates. inchem.orgmdpi.com Ultimately, these pathways converge with the limonene (B3431351) degradation pathway. europa.eunih.gov

In some fungi, such as Aspergillus niger, the biotransformation of related monoterpenes is also observed, highlighting the broad capacity of fungi to metabolize these compounds. ncats.io For instance, some fungal strains can convert limonene to carveol, which can then be further metabolized. nih.gov

| Organism | Initial Substrate | Key Intermediates | Final Product of Pathway |

| Rhodococcus erythropolis DCL14 | This compound | (-)-Carvone (B1668593), Dihydrocarvone (B1202640), 4-Isopropenyl-7-methyl-2-oxo-oxepanone | Intermediates of the limonene degradation pathway |

| Aspergillus flavus | D-limonene | Carveol | Not fully elucidated |

| Bacillus pallidus BR425 | α- and β-pinene | Limonene, Pinocarveol, Carveol, Carvone (B1668592) | Not fully elucidated |

Enzymatic Reactions in Microbial Catabolism

The microbial catabolism of this compound is orchestrated by a series of specific enzymes. In Rhodococcus erythropolis DCL14, the initial oxidation of carveol to carvone is catalyzed by a carveol dehydrogenase (CDH). inchem.orgeuropa.eulibretexts.org This enzyme exhibits a strong stereoselectivity, efficiently converting the (6S)-stereoisomers, with (-)-(4R,6S)-trans-carveol being a preferred substrate. lumenlearning.com The subsequent reduction of carvone is carried out by a carvone reductase. inchem.orgeuropa.eu

Further down the pathway, a dihydrocarvone monooxygenase, a type of Baeyer-Villiger monooxygenase, introduces an oxygen atom into the ring structure, forming a lactone. inchem.orgeuropa.eu This lactone is then hydrolyzed by an ε-lactone hydrolase. inchem.orgeuropa.eu The resulting hydroxy acid is further oxidized by a 6-hydroxy-3-isopropenylheptanoate (B1227537) dehydrogenase, which links the carveol degradation pathway to central metabolism. inchem.orgeuropa.eu The gene responsible for the carveol dehydrogenase activity, designated as limC, has been identified in Rhodococcus erythropolis DCL14. nih.gov

| Enzyme | Reaction Catalyzed | Organism | Cofactor(s) |

| (-)-trans-carveol (B1215196) dehydrogenase (CDH) | This compound → (-)-Carvone | Rhodococcus erythropolis DCL14 | NAD+, DCPIP |

| Carvone reductase | Carvone → Dihydrocarvone | Rhodococcus erythropolis DCL14 | Unknown |

| Dihydrocarvone monooxygenase | Dihydrocarvone → 4-Isopropenyl-7-methyl-2-oxo-oxepanone | Rhodococcus erythropolis DCL14 | NADPH |

| ε-lactone hydrolase | 4-Isopropenyl-7-methyl-2-oxo-oxepanone → 6-Hydroxy-3-isopropenylheptanoate | Rhodococcus erythropolis DCL14 | None |

| 6-hydroxy-3-isopropenylheptanoate dehydrogenase | 6-Hydroxy-3-isopropenylheptanoate → 3-Isopropenyl-6-oxoheptanoate | Rhodococcus erythropolis DCL14 | NAD+ |

Plant Metabolism and Turnover of this compound

In the plant kingdom, this compound is a key intermediate in the biosynthesis of other monoterpenoids and plays a role in the complex chemical ecology of plants.

Role in Plant Defense Mechanisms and Ecological Interactions

Plants produce a vast array of secondary metabolites, including terpenoids like this compound, as a defense against herbivores and pathogens. researchgate.net These compounds can act as toxins, feeding deterrents, or attractants for the natural enemies of herbivores. nih.govfrontiersin.orgacs.org While direct evidence for this compound's specific role in deterring herbivores is part of the broader strategy of plant chemical defense, its presence in the essential oils of plants like spearmint suggests a protective function. nih.govfrontiersin.org The release of volatile compounds, including monoterpenes, upon herbivore attack can attract parasitic and predatory insects that help to defend the plant. frontiersin.org The accumulation of such metabolites is a key component of both constitutive and induced defense responses in plants. researchgate.net For example, in some plant species, resin production, which can contain compounds like trans-carveol, is considered a defense mechanism against biotic and abiotic factors. acs.org

Interconversion with other Plant Metabolites

The metabolism of this compound in plants is prominently featured in the biosynthesis of (-)-carvone, the characteristic flavor and aroma compound of spearmint (Mentha spicata). researchgate.net In this pathway, (-)-limonene (B1674923) is first hydroxylated to (-)-trans-carveol by the enzyme limonene-6-hydroxylase. Subsequently, (-)-trans-carveol is oxidized to (-)-carvone by a specific (-)-trans-carveol dehydrogenase. researchgate.net

In peppermint (Mentha x piperita), a close relative of spearmint, a similar dehydrogenase is present; however, it primarily acts on (-)-trans-isopiperitenol (B1216475). researchgate.net Interestingly, the dehydrogenases from both spearmint and peppermint are capable of utilizing both (-)-trans-isopiperitenol and (-)-trans-carveol as substrates, indicating a close evolutionary relationship and a basis for the different essential oil profiles of these plants. researchgate.net

| Plant Species | Precursor | Product | Key Enzyme |

| Spearmint (Mentha spicata) | (-)-Limonene | (-)-trans-Carveol | Limonene-6-hydroxylase |

| Spearmint (Mentha spicata) | (-)-trans-Carveol | (-)-Carvone | (-)-trans-Carveol dehydrogenase |

| Peppermint (Mentha x piperita) | (-)-Limonene | (-)-trans-Isopiperitenol | Limonene-3-hydroxylase |

| Caraway (Carum carvi) | (+)-Limonene | (+)-trans-Carveol | Limonene-6-hydroxylase |

Metabolism in Non-Human Animal Models (e.g., biotransformation products, excretion)

In non-human animal models, this compound undergoes extensive biotransformation, primarily in the liver, leading to the formation of various metabolites that are subsequently excreted. These metabolic processes are crucial for the detoxification and elimination of the compound from the body.

Studies in rats and mice have shown that after oral administration, (-)-limonene can be metabolized to (-)-trans-carveol through 6-hydroxylation. europa.eu This reaction is catalyzed by cytochrome P450 enzymes. lumenlearning.com In male rats, CYP2C11 has been identified as a key enzyme in this conversion. lumenlearning.com

Once formed, this compound can be further metabolized. In some animal species like dogs, rabbits, and guinea pigs, carveol can be oxidized to carvone. lumenlearning.com However, in rats, mice, monkeys, and humans, the conversion of carveol to carvone is not a major pathway; instead, carvone is readily reduced to carveol. lumenlearning.com

The primary route for the excretion of carveol and its metabolites is through the urine, often as glucuronide conjugates. inchem.org For example, in rabbits, carveol is converted to its glucuronic acid conjugate before being excreted. inchem.org Other identified urinary metabolites of limonene, for which carveol is an intermediate, include dihydroperillic acid, perillic acid, and limonene-1,2-diol. europa.eu

| Animal Model | Route of Administration | Key Biotransformation Products | Excretion Route |

| Rat | Oral (of limonene) | (-)-trans-Carveol, Perillyl alcohol | Urine |

| Mouse | Not specified (liver microsomes) | This compound, Perillyl alcohol | Not specified |

| Rabbit | Not specified (liver microsomes) | Carvone | Urine (as glucuronide conjugate) |

Theoretical and Emerging Applications in Chemical Science and Engineering

(-)-Carveol as a Chiral Building Block and Intermediate in Organic Synthesis

This compound, a monoterpenoid alcohol, serves as a valuable chiral building block in the field of organic synthesis. Its inherent stereochemistry is strategically utilized to construct complex, enantiomerically pure molecules. Derived from the readily available chiral pool starting material (R)-carvone, this compound provides a synthetically useful scaffold for creating other valuable chiral synthons. researchgate.netrsc.orgnih.gov The reduction of (-)-carvone (B1668593) is a common route to produce this compound, with methods employing reagents like lithium aluminum hydride (LiAlH4) or more practical systems like sodium borohydride (B1222165) with cerium(III) chloride (Luche reagent), which can yield (-)-cis-carveol (B72456) in high yields. researchgate.netrsc.orgmsu.ru

The utility of this compound is demonstrated in its transformation into various synthetically attractive intermediates. For instance, the syn relationship between the hydroxyl and isopropenyl groups in (-)-cis-carveol allows for specific intramolecular reactions. rsc.orgmsu.ru One notable application is the Johnson-Claisen rearrangement of carveol (B46549) to introduce an acetate (B1210297) side chain with high stereospecificity, a key step in the synthesis of bicyclic derivatives. rsc.org Furthermore, intramolecular iodoetherification and Overman rearrangement reactions showcase its versatility in creating complex heterocyclic systems. researchgate.net